Cobalt carbonatotetraamine nitrate
Description
Properties
CAS No. |
15040-52-5 |
|---|---|
Molecular Formula |
[Co(NH3)4(CO3)]NO3.H2O |
Molecular Weight |
267.08 |
Synonyms |
Cobalt carbonatotetraamine nitrate |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry
Optimized Synthesis of Cobalt Carbonatotetraamine Nitrate (B79036)
The synthesis of carbonatotetraamminecobalt(III) nitrate, [Co(NH₃)₄CO₃]NO₃, is a foundational procedure in inorganic chemistry, often used to introduce students to the principles of coordination chemistry, ligand substitution, and redox reactions involving transition metals. markedbyteachers.comresearchgate.net The process typically involves the oxidation of a cobalt(II) salt in the presence of ammonia (B1221849) and a carbonate source. markedbyteachers.comchegg.com
Methodologies for High Yield and Purity
Achieving a high yield and purity of [Co(NH₃)₄CO₃]NO₃ necessitates careful control over reaction conditions. A common procedure involves dissolving a cobalt(II) salt, such as cobalt(II) nitrate hexahydrate or cobalt(II) sulfate (B86663), in water and adding a solution of ammonium (B1175870) carbonate in aqueous ammonia. chegg.comgusc.lv The subsequent oxidation of the cobalt(II) center to cobalt(III) is a critical step. researchgate.net
To maximize yield, the solution is often concentrated by heating to reduce its volume, which promotes crystallization of the product upon cooling. markedbyteachers.comchegg.com During this evaporation process, the temperature should be carefully monitored and maintained, typically in the range of 80-85°C, to prevent the decomposition of the desired complex into black cobalt(III) oxide, which can occur at temperatures above 90°C. chegg.com The gradual addition of small portions of ammonium carbonate during the evaporation step can also improve the yield. chegg.comgusc.lv
After concentration, the hot solution is typically filtered to remove any insoluble byproducts, such as cobalt oxide, that may have formed. chegg.comyoutube.com The filtrate is then cooled in an ice bath to induce crystallization of the red product. chegg.comgusc.lv The resulting crystals are collected by suction filtration and washed with cold water and then ethanol (B145695) to remove soluble impurities. researchgate.netchegg.com Yields of around 45% are commonly reported for this type of synthesis. chegg.com
Table 1: Reagents and Conditions for Optimized Synthesis
| Reagent/Condition | Role/Purpose | Typical Amount/Setting |
|---|---|---|
| Cobalt(II) Salt | Source of cobalt | e.g., 15 g Co(OH₂)₆₂ |
| Ammonium Carbonate | Carbonato ligand source | e.g., 20 g in total |
| Concentrated Ammonia | Ammine ligand source & pH control | e.g., 60 ml |
| Hydrogen Peroxide (30%) | Oxidizing agent | e.g., 8 mL |
| Heating Temperature | Concentrate solution, promote reaction | 80-85°C |
| Cooling | Induce crystallization | Ice water bath (~10°C) |
| Washing | Remove impurities | Cold water, cold ethanol |
Role of Oxidation Conditions (e.g., H₂O₂, Air) in Cobalt(II) to Cobalt(III) Conversion
The conversion of cobalt(II) to the more kinetically inert cobalt(III) state is a key step in the synthesis. researchgate.netnih.gov While atmospheric oxygen can serve as an oxidant, the reaction is often slow. gusc.lv To facilitate a more efficient and controlled oxidation, a stronger oxidizing agent like hydrogen peroxide (H₂O₂) is commonly employed. markedbyteachers.comchegg.comgusc.lv
2Co(NO₃)₂ + 6NH₃ + 2(NH₄)₂CO₃ + H₂O₂ → 2[Co(NH₃)₄CO₃]NO₃ + 2NH₄NO₃ + 2H₂O markedbyteachers.com
In the absence of a strong oxidizing agent like H₂O₂, air oxidation can occur, but it is generally less efficient for laboratory-scale preparations. gusc.lv The use of H₂O₂ is crucial for achieving a good yield in a reasonable amount of time. researchgate.net
Precursor Cobalt(II) Salts and their Influence on Reaction Pathways
The choice of the starting cobalt(II) salt can influence the reaction and the final product. Commonly used precursors include cobalt(II) nitrate hexahydrate, Co(H₂O)₆₂, and cobalt(II) sulfate. chegg.comgusc.lvyoutube.com Cobalt(II) chloride hexahydrate is also utilized in the synthesis of related cobalt(III) ammine complexes. gusc.lv
When cobalt(II) nitrate is used, the nitrate ion serves as the counter-ion in the final product, [Co(NH₃)₄CO₃]NO₃. markedbyteachers.com If cobalt(II) sulfate is the precursor, the resulting product will be the sulfate salt, [Co(NH₃)₄CO₃]₂SO₄, which will require an additional step if the nitrate salt is desired. gusc.lvyoutube.com Similarly, starting with cobalt(II) chloride will lead to a chloride salt.
The initial step in the reaction, regardless of the specific salt, is believed to be a rapid ligand exchange where the aqua ligands in the hydrated cobalt(II) ion, [Co(H₂O)₆]²⁺, are replaced by ammonia and carbonate ions to form a Co(II) intermediate, Co(NH₃)₄CO₃. researchgate.netchegg.com This intermediate is then oxidized to the corresponding stable Co(III) complex. researchgate.net The lability of Co(II) complexes facilitates this initial rapid ligand exchange. researchgate.netnih.gov
Ligand Exchange Reactions and Derivatization
The carbonatotetraamminecobalt(III) cation is a valuable intermediate for the synthesis of other cobalt(III) complexes because the bidentate carbonate ligand can be readily replaced by other ligands. researchgate.netyoutube.com
Substitution of Carbonato Ligand with Other Anions (e.g., Chloride, Iodide)
The carbonate ligand in [Co(NH₃)₄CO₃]⁺ can be substituted by various anions, typically by treatment with the corresponding acid. researchgate.netyoutube.com For example, the addition of hydrochloric acid (HCl) to a solution of [Co(NH₃)₄CO₃]NO₃ results in the evolution of carbon dioxide gas and the formation of the dichloridotetraamminecobalt(III) cation, [Co(NH₃)₄Cl₂]⁺. researchgate.net
The reaction proceeds by protonation of the carbonate ligand, which then decomposes to water and carbon dioxide, leaving two coordination sites available for the incoming chloride ions. researchgate.netyoutube.com The initial product is often the cis-isomer, which can then be isomerized to the trans-isomer by heating. youtube.com
Similarly, other acids can be used to introduce different anions. For instance, using hydroiodic acid would lead to the formation of the diiodotetraamminecobalt(III) complex. These substitution reactions provide a versatile route to a wide range of cobalt(III) ammine complexes with different properties.
Mechanistic Studies of Ligand Substitution in Cobalt(III) Ammine Systems
The mechanisms of ligand substitution reactions in octahedral cobalt(III) ammine complexes have been a subject of extensive study. illinois.eduacs.orgacs.org Cobalt(III) complexes are kinetically inert, meaning their ligand exchange reactions are relatively slow compared to those of cobalt(II) complexes. researchgate.netnih.gov This inertness allows for the detailed study of reaction kinetics and mechanisms.
For many substitution reactions of cobalt(III) ammines, a dissociative (Sₙ1) mechanism is proposed. In this mechanism, the rate-determining step is the dissociation of a ligand from the cobalt center to form a five-coordinate intermediate. This intermediate then rapidly reacts with the incoming ligand.
In the case of base hydrolysis of cobalt(III) ammines, a specific type of dissociative mechanism known as the Sₙ1CB (Substitution Nucleophilic Unimolecular Conjugate Base) mechanism is widely accepted. illinois.edu This mechanism involves the initial deprotonation of an ammine ligand by a hydroxide (B78521) ion to form a conjugate base. This conjugate base then dissociates a ligand in the rate-determining step, followed by the rapid addition of a water molecule.
The study of these mechanisms often involves techniques such as kinetics, stereochemistry, and isotopic labeling to elucidate the reaction pathways. illinois.edu The understanding of these mechanisms is crucial for the rational design and synthesis of new cobalt complexes with desired properties and reactivity. nih.gov
Solid-State Synthesis and Mechanochemical Approaches (If Applicable to this Compound Class)
Solid-state synthesis and mechanochemistry represent emerging fields in inorganic chemistry that offer significant advantages over traditional solution-based methods, including reduced solvent waste, faster reaction times, and access to novel compounds. mdpi.comrsc.org These techniques are particularly relevant for the synthesis of coordination complexes like cobalt carbonatotetraamine nitrate, providing alternative pathways that are both efficient and environmentally conscious. researchgate.net
Solid-State Synthesis
Solid-state synthesis involves reactions carried out between solid reactants without the use of a solvent. Thermal decomposition is a primary method in this category. For the carbonatotetraamminecobalt(III) nitrate system, thermal analysis has shown that the commonly synthesized hemihydrate form, [Co(CO₃)(NH₃)₄]NO₃·0.5H₂O, can be converted to the anhydrous compound through a solid-state process. nih.gov Heating the hemihydrate to 125°C induces dehydration, yielding anhydrous [Co(CO₃)(NH₃)₄]NO₃ before the complex begins to fully decompose into cobalt oxide (Co₃O₄) at approximately 230°C. nih.gov This controlled thermal treatment is a direct solid-state route to the anhydrous form, which can be difficult to isolate otherwise. nih.gov
Another established solid-state approach involves the reaction of basic metal salts, such as metal carbonates or hydroxides, with the hydrochloride salt of a suitable ligand. rsc.org This strategy has been successfully employed for preparing various cobalt(II) coordination compounds and demonstrates the feasibility of forming complex structures directly from solid precursors. rsc.org The thermal decomposition of other cobalt ammine complexes, such as Co(NH₃)₅(H₂O)₃, has also been investigated as a solid-state method to produce cobalt oxide nanoparticles, highlighting the role of these complexes as solid-phase precursors. nih.gov
Mechanochemical Approaches
Mechanochemistry utilizes mechanical energy, typically from ball milling or grinding, to initiate and sustain chemical reactions. mdpi.comresearchgate.net This solvent-free or "liquid-assisted grinding" (LAG) approach can overcome the solubility limitations of reactants and often leads to higher yields and different product polymorphs compared to solution synthesis. mdpi.comrsc.org It is particularly effective for the one-pot synthesis of transition metal coordination complexes. rsc.orgresearchgate.net
While a specific, published mechanochemical procedure for this compound was not identified in a review of current literature, the method is highly applicable to this class of compounds. Research has demonstrated the facile mechanochemical synthesis of various cobalt(II) and other transition metal complexes directly from the metal salt and ligands, bypassing the need to isolate intermediate products. mdpi.comresearchgate.net A potential mechanochemical pathway for [Co(NH₃)₄CO₃]NO₃ could involve milling the precursors used in conventional synthesis, such as cobalt(II) nitrate hexahydrate and ammonium carbonate. The challenges of incorporating a gaseous or aqueous reactant like ammonia could be addressed by using a solid ammonia equivalent or through reactive extrusion techniques. mdpi.com The success of mechanochemistry in forming other complex coordination architectures suggests it is a promising avenue for future research into the synthesis of this compound. rsc.orgrsc.org
Data Tables
The precursors and findings relevant to the synthesis of this compound are summarized below.
Table 1: Key Precursors in the Synthesis of this compound This table is interactive. Click on headers to sort.
| Precursor Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |
|---|---|---|---|
| Cobalt(II) Nitrate Hexahydrate | Co(H₂O)₆₂ | 291.03 | Source of Cobalt(II) central atom markedbyteachers.comchegg.comscribd.com |
| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | Source of carbonate and ammonia ligands markedbyteachers.comchegg.comscribd.com |
| Ammonia | NH₃ | 17.03 | Source of ammine ligands markedbyteachers.comchegg.com |
Table 2: Summary of Research Findings in Solid-State Synthesis of Cobalt Ammine Carbonates This table is interactive. Click on headers to sort.
| Method | Precursor(s) | Key Finding/Observation |
|---|---|---|
| Thermal Dehydration | [Co(CO₃)(NH₃)₄]NO₃·0.5H₂O | Heating to 125°C yields the anhydrous solid-state product before decomposition to Co₃O₄ at ~230°C. nih.gov |
| Solid-State Reaction | Basic metal carbonate salts, ligand hydrochlorides | A general method for synthesizing coordination compounds, applicable to cobalt complexes. rsc.org |
| Thermal Decomposition | Co(NH₃)₅(H₂O)₃ | Solid-state decomposition at 175°C yields Co₃O₄ nanoparticles, demonstrating the utility of cobalt ammine nitrates as precursors. nih.gov |
Electronic Structure and Advanced Spectroscopic Investigations
Ligand Field Theory and Molecular Orbital Analysis of Cobalt(III) Ammine Complexes
Ligand Field Theory (LFT) is an application of molecular orbital (MO) theory that is particularly useful for describing the electronic structure of transition metal complexes. libretexts.org In an octahedral complex like the [Co(NH₃)₄CO₃]⁺ cation, the d-orbitals of the central cobalt(III) ion, which are degenerate (of equal energy) in a free ion, are split into two different energy levels by the electrostatic field of the surrounding ligands (ammonia and carbonate). sciencemadness.org
The cobalt(III) ion has a d⁶ electron configuration. In the presence of the strong field ligands, NH₃ and CO₃²⁻, the electrons pair up in the lower energy t₂g orbitals, resulting in a low-spin complex with a diamagnetic ground state (¹A₁g). wmich.edud-nb.info The energy difference between the lower t₂g and the higher e_g* orbitals is denoted as Δo (the octahedral splitting parameter). The magnitude of Δo is determined by the nature of the ligands, with stronger field ligands causing a larger split. sciencemadness.org
A molecular orbital diagram for an octahedral Co(III) complex like [Co(NH₃)₆]³⁺, which is a close analog to the cation in cobalt carbonatotetraamine nitrate (B79036), shows that the six pairs of electrons from the ligands fill the bonding molecular orbitals (a₁g, t₁u, and e_g). youtube.com The six d-electrons of the Co(III) ion then occupy the non-bonding t₂g orbitals. The e_g* orbitals are the lowest unoccupied molecular orbitals (LUMOs). libretexts.orgyoutube.com
Interpretation of Electronic Absorption Spectra (UV-Vis)
The electronic absorption spectrum, obtained through UV-Vis spectroscopy, reveals the electronic transitions that occur when the complex absorbs light. For [Co(NH₃)₄CO₃]NO₃, the spectrum typically shows two main absorption bands in the visible region. markedbyteachers.comchegg.com These bands correspond to the promotion of an electron from the filled t₂g orbitals to the empty e_g* orbitals. wmich.edu
Due to the lower symmetry of the [Co(NH₃)₄CO₃]⁺ cation (C₂v) compared to a true octahedral complex (O_h), the degeneracy of the t₂g and e_g* orbitals is lifted, leading to more complex spectra than a simple one-band system. The observed bands are therefore assignments to transitions to the split levels.
Table 1: Typical UV-Vis Absorption Data for [Co(NH₃)₄CO₃]NO₃
| Wavelength (λ_max) | Molar Absorptivity (ε) | Transition Assignment |
|---|---|---|
| ~525 nm | ~115 M⁻¹cm⁻¹ | ¹A₁g → ¹T₁g (in O_h notation) |
| ~363 nm | ~130 M⁻¹cm⁻¹ | ¹A₁g → ¹T₂g (in O_h notation) |
Note: The exact peak positions and molar absorptivities can vary slightly depending on the solvent and concentration. markedbyteachers.comchegg.com
Singlet and Triplet State Transitions and their Spectroscopic Signatures
In cobalt(III) complexes, the ground state is a singlet state (¹A₁g). The transitions observed in the visible spectrum are spin-allowed, meaning they are transitions to other singlet excited states (¹T₁g and ¹T₂g). wmich.edu However, spin-forbidden transitions to triplet states (³T₁g and ³T₂g) can also occur, though they are much weaker and often not observed in routine spectra. wmich.eduacs.org These forbidden transitions may sometimes be detected as very weak absorptions at lower energies (longer wavelengths). wmich.edu The possibility of intersystem crossing from the initial singlet excited state to a triplet state exists, which can then lead to de-excitation through phosphorescence, although fluorescence from the singlet state is also possible. wmich.edu
Charge Transfer Bands and their Origins
In addition to the d-d transitions, which are relatively weak, more intense bands can appear in the ultraviolet region of the spectrum. These are known as charge-transfer (CT) bands. wmich.edu They arise from the transfer of an electron from a molecular orbital that is primarily ligand in character to one that is primarily metal in character (ligand-to-metal charge transfer, LMCT) or vice versa (metal-to-ligand charge transfer, MLCT). acs.org For cobalt(III) ammine complexes, LMCT bands are common and involve the promotion of an electron from the sigma-bonding orbitals of the ammine ligands or the p-orbitals of the carbonate ligand to the partially filled d-orbitals of the cobalt center. wmich.edu These transitions are much more intense than d-d transitions because they are not forbidden by the same selection rules.
Vibrational Spectroscopy (IR and Raman) for Ligand Identification and Bonding Characterization
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the bonding within the [Co(NH₃)₄CO₃]⁺ complex ion. d-nb.inforesearchgate.net By analyzing the frequencies at which the molecule's bonds vibrate, one can identify the types of ligands present and characterize the nature of the metal-ligand bonds. researchgate.netresearchgate.net
Analysis of Carbonato Vibrational Modes (Monodentate vs. Bidentate)
The carbonate ion (CO₃²⁻) can coordinate to a metal center in different ways, most commonly as a monodentate ligand (binding through one oxygen atom) or a bidentate ligand (binding through two oxygen atoms). ijcce.ac.irresearchgate.net The way the carbonate ligand binds significantly affects its vibrational frequencies. In [Co(NH₃)₄CO₃]NO₃, the carbonate acts as a bidentate ligand. researchgate.net This coordination lowers the symmetry of the carbonate ion from D₃h (free ion) to C₂v (bidentate), causing changes in the number and frequencies of its IR and Raman active modes. ijcce.ac.irijcce.ac.ir A key indicator of bidentate coordination is a larger splitting of the degenerate vibrational modes compared to monodentate coordination. ijcce.ac.irijcce.ac.ir
Table 2: Comparison of Carbonate Vibrational Modes
| Vibrational Mode | Free CO₃²⁻ (D₃h) | Monodentate CO₃²⁻ (C₂v) | Bidentate CO₃²⁻ (C₂v) in [Co(NH₃)₄CO₃]⁺ |
|---|---|---|---|
| ν(C=O) (asymmetric stretch) | ~1415 cm⁻¹ (E') | ~1500 cm⁻¹, ~1400 cm⁻¹ | ~1613 cm⁻¹ |
| ν(C-O) (symmetric stretch) | ~1063 cm⁻¹ (A₁') | ~1060 cm⁻¹ | ~1030 cm⁻¹ |
| δ(OCO) (in-plane bend) | ~879 cm⁻¹ (A₂") | ~850 cm⁻¹ | ~835 cm⁻¹ |
| γ(CO₃) (out-of-plane bend) | ~680 cm⁻¹ (E") | ~700 cm⁻¹ | ~760 cm⁻¹ |
Note: These are approximate values and can vary. The splitting of the E' mode into two bands is a characteristic feature of coordination. researchgate.netresearchgate.netijcce.ac.ir
Characterization of Co-N and Co-O Skeletal Modes
The vibrations of the bonds between the central cobalt atom and the ligand atoms (Co-N and Co-O) occur at lower frequencies, typically in the far-infrared region of the spectrum. d-nb.info The positions of these "skeletal" modes provide direct information about the strength of the metal-ligand bonds. For the [Co(NH₃)₄CO₃]⁺ ion, distinct bands can be assigned to the stretching vibrations of the Co-N bonds with the ammine ligands and the Co-O bonds with the carbonate ligand. d-nb.info Theoretical calculations have shown that for cobalt complexes, the Co-O stretching frequency is higher for a bidentate carbonate compared to a unidentate one, due to a larger force constant in the bidentate arrangement. ijcce.ac.ir In the case of di[carbonatotetraamminecobalt(III)] sulfate (B86663), the antisymmetric Co-O stretching mode is observed at a higher frequency than the symmetric Co-O mode. d-nb.info
Table 3: Skeletal Vibrational Modes for the [Co(NH₃)₄CO₃]⁺ Cation
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|
| ν(Co-N) | ~430-514 |
| ν_as(Co-O) | ~396-404 |
| ν_s(Co-O) | ~318-336 |
Source: Data derived from studies on similar carbonatotetraamminecobalt(III) complexes. d-nb.info
Nuclear Magnetic Resonance (NMR) Spectroscopy ([⁵⁹Co NMR] and Proton/Carbon NMR of Ligands)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure of cobalt(III) complexes in both solution and the solid state. The cobalt-59 (⁵⁹Co) nucleus is particularly informative; with 100% natural abundance and a nuclear spin of I = 7/2, it is highly receptive to NMR analysis. huji.ac.ilresearchgate.net However, as a quadrupolar nucleus, its signals are sensitive to the symmetry of the local electronic environment, which can lead to broad lines. huji.ac.ilresearchgate.net The chemical shift range for ⁵⁹Co is exceptionally wide, spanning approximately 18,000 to 20,000 ppm, making it extremely sensitive to subtle changes in the coordination sphere, including ligand type, solvent, and temperature. huji.ac.ilresearchgate.netblogspot.com
For cobalt carbonatotetraamine nitrate, [Co(NH₃)₄CO₃]NO₃, the diamagnetic Co(III) center allows for high-resolution NMR studies. huji.ac.il The coordination of four ammine (NH₃) ligands and a bidentate carbonate (CO₃²⁻) ligand creates a specific electronic environment around the cobalt nucleus, which is reflected in its unique ⁵⁹Co chemical shift.
In addition to ⁵⁹Co NMR, ¹H and ¹³C NMR are used to characterize the ligands.
¹H NMR: The protons of the ammine ligands are expected to produce a signal whose characteristics (e.g., broadening) can be influenced by proton exchange with the solvent and scalar coupling to the quadrupolar ¹⁴N nucleus.
¹³C NMR: The carbonate ligand will exhibit a characteristic signal in the ¹³C NMR spectrum. The chemical shift for the carbonate carbon is typically found in the range of 166-170 ppm and is sensitive to the nature of its coordination to the metal center. msaweb.org
In the solid state, the NMR signal of a quadrupolar nucleus like ⁵⁹Co is governed by interactions described by the chemical shift (CS) tensor and the electric field gradient (EFG) tensor.
Chemical Shift Anisotropy (CSA): In a solid sample, the magnetic shielding experienced by the cobalt nucleus is orientation-dependent. This phenomenon, known as chemical shift anisotropy, results in a broad powder pattern rather than a sharp line. The analysis of this pattern reveals the principal components of the chemical shift tensor (δ₁₁, δ₂₂, δ₃₃), which provides detailed information about the electronic structure along different molecular axes. researchgate.netrsc.org
Quadrupolar Coupling: The ⁵⁹Co nucleus possesses a nuclear electric quadrupole moment, which interacts with the local electric field gradient (EFG) at the nucleus. The EFG is a measure of the deviation from spherical symmetry in the electronic charge distribution around the nucleus. This interaction, quantified by the quadrupolar coupling constant (Cq) and the asymmetry parameter (ηQ), significantly influences the NMR lineshape. researchgate.netias.ac.in The magnitude of Cq is sensitive to the nature and geometry of the ligands. ias.ac.inrsc.org For octahedral Co(III) complexes, Cq values can range from a few MHz to over 100 MHz. ias.ac.inrsc.org
The table below presents representative ⁵⁹Co NMR parameters for several octahedral cobalt(III) ammine complexes, illustrating the typical range of values for chemical shifts and quadrupolar coupling constants. While specific data for this compound is not available, these values from structurally similar compounds provide a relevant comparison.
| Compound | Isotropic Chemical Shift (δiso) (ppm) | Quadrupolar Coupling Constant (CQ) (MHz) | Asymmetry Parameter (ηQ) | Reference |
|---|---|---|---|---|
| cis-[Co(NH₃)₄(NO₂)₂]NO₃ | 7203 | 12 | 0.95 | researchgate.net |
| [Co(NH₃)₅Cl]Cl₂ | 8163 | 29 | <0.1 | researchgate.net |
| [Co(NH₃)₅(NO₂)]Cl₂ | 7465 | 11.25 | 0.55 | researchgate.net |
| [Co(en)₂Cl₂]Cl | 9470 | 20 | 0.08 | researchgate.net |
| [Co(NH₃)₅¹³CH₃]²⁺ | Not Reported | -58 | 0.15 | rsc.org |
Solid-state NMR (ssNMR) is particularly crucial for characterizing cobalt complexes due to the large quadrupolar interaction and chemical shift anisotropy of the ⁵⁹Co nucleus, which often result in extremely broad signals that are difficult to observe with standard solution NMR techniques. rsc.org By analyzing the complex lineshapes obtained from static or magic-angle spinning (MAS) ssNMR experiments, researchers can directly determine the principal components of both the chemical shift and EFG tensors. researchgate.net
These tensor parameters are highly sensitive to the local geometry. For instance, the orientation of the EFG tensor in the molecular frame can be deduced, providing direct insight into the arrangement of the ammine and carbonate ligands around the cobalt center. researchgate.netrsc.org The combination of ⁵⁹Co ssNMR with ¹³C and ¹⁵N ssNMR of isotopically enriched samples can provide a comprehensive picture of the molecular structure, including bond lengths and angles, through the analysis of dipolar couplings and scalar (J) couplings between the nuclei. rsc.orgrsc.org
Other Advanced Spectroscopic Methods
Beyond NMR, other spectroscopic techniques provide complementary information about the electronic and local structure of this compound.
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of the cobalt center. iaea.orgwikipedia.org The XAS spectrum is typically divided into two regions:
X-ray Absorption Near-Edge Structure (XANES): The XANES region, at and near the Co K-edge, is sensitive to the oxidation state and coordination geometry of the cobalt atom. acs.orgresearchgate.net For this compound, the XANES spectrum would confirm the +3 oxidation state of the cobalt ion. The precise energy and shape of the absorption edge and pre-edge features are characteristic of the octahedral coordination environment created by the nitrogen and oxygen donor atoms of the ammine and carbonate ligands. acs.org
Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region extends to higher energies beyond the absorption edge. Analysis of the oscillations in this region provides quantitative information about the local atomic environment of the cobalt center. iaea.org Specifically, EXAFS can be used to determine the average Co-N and Co-O bond lengths with high precision, as well as the number of neighboring nitrogen and oxygen atoms (the coordination number). This data is critical for building an accurate three-dimensional model of the [Co(NH₃)₄CO₃]⁺ complex ion. iaea.org
While Mössbauer spectroscopy is a valuable technique for studying certain nuclei, it is not applicable to cobalt-59, the naturally occurring isotope of cobalt. The technique relies on the existence of a suitable Mössbauer-active isotope, which cobalt lacks.
Reaction Mechanisms and Kinetic Studies
Redox Chemistry and Electron Transfer Processes
The redox chemistry of cobalt carbonatotetraamine nitrate (B79036) involves changes in the oxidation state of the central cobalt atom, from Co(III) to Co(II). These processes can be intramolecular, occurring within the complex itself, or can involve external redox agents.
Intramolecular redox reactions are particularly evident in the thermal decomposition of salts of [Co(NH₃)₄CO₃]⁺. In these reactions, the Co(III) center is reduced by a coordinated ligand or a counter-ion.
For instance, in the thermal decomposition of [Co(NH₃)₄CO₃]I, a solid-phase redox reaction occurs where the iodide ion acts as the reducing agent, oxidizing to iodine (I₂), while the Co(III) is reduced to Co(II). core.ac.uk This is followed by the decomposition of the resulting Co(II) complex. core.ac.uk
A similar phenomenon is observed in the thermal decomposition of [Co(NH₃)₄CO₃]MnO₄. mdpi.com In this case, a quasi-intramolecular redox reaction takes place between the ammonia (B1221849) ligands (reducing agent) and the permanganate (B83412) anion (oxidizing agent), leading to the formation of various oxidation products of ammonia, such as H₂O, NO, and N₂O, alongside CO₂. mdpi.com The Co(III) is reduced, and the ultimate solid product is a mixed cobalt-manganese oxide. mdpi.com The formation of the coordination compound itself from a Co(II) salt involves the oxidation of cobalt, typically by an oxidizing agent like hydrogen peroxide. uvm.edu
| Compound | Redox Partners | Products |
| [Co(NH₃)₄CO₃]I | Co(III) (oxidant), I⁻ (reductant) | [Co(NH₃)₄CO₃] (Co(II) intermediate), I₂, Co₃O₄, C-N compounds |
| [Co(NH₃)₄CO₃]MnO₄ | NH₃ (reductant), MnO₄⁻ (oxidant) | H₂O, NO, N₂O, CO₂, amorphous cobalt manganese oxide |
This table summarizes the intramolecular redox reactions observed during the thermal decomposition of different salts of carbonatotetraamminecobalt(III).
Cobalt(III) ammine complexes are known to participate in a wide range of outer-sphere and inner-sphere electron transfer reactions with external reducing agents. In an outer-sphere mechanism, the electron is transferred without a chemical bond being formed between the oxidant and the reductant. In an inner-sphere mechanism, a ligand bridges the two metal centers, facilitating the electron transfer.
The reduction of Co(III) to Co(II) is often accompanied by a significant change in lability; Co(III) complexes are typically inert, while Co(II) complexes are labile. This means that upon reduction, the ligands of the resulting Co(II) complex can be rapidly replaced, often by water in aqueous solutions.
The carbonatotetraamminecobalt(III) ion and its derivatives can act as oxidants in reactions with various reducing agents. The rate of these electron transfer reactions is influenced by the nature of the reductant, the ligands coordinated to the cobalt, and the reaction medium. For example, the presence of specific bridging ligands can dramatically increase the rate of electron transfer via an inner-sphere mechanism. While the carbonato ligand itself is not a typical bridging ligand for electron transfer, its hydrolysis product, the diaqua complex, can participate in inner-sphere reactions where one of the water ligands is substituted by a bridging ligand from the reductant.
Thermal Decomposition Pathways and Mechanism
The thermal decomposition of cobalt carbonatotetraamine nitrate, [Co(NH3)₄CO₃]NO₃, is a complex process involving solid-phase quasi-intramolecular redox reactions. The pathway and final products are highly dependent on the surrounding atmosphere. The decomposition of the [Co(NH₃)₄CO₃]⁺ cation is initiated by an internal redox reaction between the cobalt(III) center and the ammine or carbonate ligands. In the case of related salts like the iodide, the anion also plays a crucial role as a reducing agent. mdpi.com
The decomposition can be generally understood as an initial reduction of Co(III) to a Co(II) intermediate, followed by the breakdown of the ligands and further reactions to form stable cobalt oxides or metallic cobalt. mdpi.comresearchgate.net For instance, the analogous [carbonatotetraamminecobalt(III)] iodide salt's decomposition begins with the oxidation of the iodide ion by the Co(III) center, leading to an intermediate Co(II) complex, [Co(NH₃)₄CO₃], which then decomposes further. mdpi.comresearchgate.net A similar initial redox step is anticipated for the nitrate salt, where the ligands act as the primary reducing agents.
The thermal decomposition of cobalt ammine complexes releases a variety of gaseous products. In the decomposition of the related [Co(NH₃)₄CO₃]₂SO₄, nitrogen (N₂) is produced as a result of ammonia oxidation in an inert atmosphere. d-nb.inforesearchgate.net Studies on the decomposition of [carbonatotetraamminecobalt(III)] iodide suggest a non-stoichiometric release of ammonia (NH₃) and carbon dioxide (CO₂). researchgate.net
For cobalt nitrate compounds in general, thermal decomposition under an inert atmosphere is known to produce various nitrogen oxides (NO, NO₂, N₂O₄, and N₂O₅) as volatile products. researchgate.net The presence of both carbonate and ammine ligands in this compound suggests that the gaseous products will be a mixture resulting from their breakdown and interaction, likely including NH₃, CO₂, N₂, and various nitrogen oxides (NOx). The formation of C-N bond-containing intermediates has also been proposed during the decomposition of the [Co(NH₃)₄CO₃]⁺ cation in an inert atmosphere. mdpi.comresearchgate.net
The solid-state products resulting from the thermal decomposition of this compound are primarily various oxides of cobalt, and under certain conditions, metallic cobalt. The specific product obtained is highly sensitive to the decomposition temperature and atmosphere.
Research has shown that [Co(NH₃)₄CO₃]NO₃·H₂O can serve as a precursor for the synthesis of spinel-type cobalt oxide (Co₃O₄) nanoparticles through a simple thermal decomposition route at a relatively low temperature of 175°C. researchgate.net
Studies on analogous carbonatotetraamminecobalt(III) salts provide further insight:
[Co(NH₃)₄CO₃]I : In both inert (helium) and oxidizing (air) atmospheres, Co₃O₄ is the main product at 300°C. mdpi.com
[Co(NH₃)₄CO₃]₂SO₄ : In an inert atmosphere, decomposition at approximately 240°C yields nanosized metallic cobalt (in both hcp and fcc forms) and cobalt(II) oxide (CoO). d-nb.inforesearchgate.net In an air atmosphere, an intermediate basic cobalt(II) sulfate (B86663) is formed, which is further oxidized to Co₃O₄ at 793°C. d-nb.inforesearchgate.net
The formation of different solid products is a result of competing redox and decomposition reactions.
The atmosphere is a critical factor determining the final decomposition products.
In an Inert Atmosphere (e.g., Nitrogen, Helium): Under inert conditions, the decomposition pathway favors the formation of more reduced cobalt species. The process often involves an intramolecular redox reaction where ligands reduce the Co(III) center. For the related iodide salt, the intermediate Co₃O₄ formed at lower temperatures is subsequently reduced to CoO and metallic cobalt at higher temperatures (around 575°C) by C-N bond-containing intermediates that form from the ligands. mdpi.comresearchgate.net Similarly, the decomposition of the sulfate salt in an inert atmosphere directly yields metallic cobalt and CoO. d-nb.inforesearchgate.net
In an Oxidizing Atmosphere (e.g., Air): In the presence of oxygen, the decomposition products are generally more oxidized. Any reducing components formed during the initial decomposition, such as ammonia or C-N intermediates, will combust. mdpi.com This leads to the formation of the most stable cobalt oxide under these conditions, which is typically Co₃O₄. For the iodide complex, Co₃O₄ is the final product in air. mdpi.com For the sulfate complex, decomposition in air also ultimately yields Co₃O₄ after an intermediate step. d-nb.info The exothermic oxidation processes in air can coincide with the endothermic ligand loss reactions. mdpi.comresearchgate.net
| Atmosphere | Typical Final Solid-State Product(s) |
| Inert (e.g., N₂, He) | CoO, Metallic Cobalt, Co₃O₄ (can be an intermediate) mdpi.comresearchgate.netd-nb.inforesearchgate.net |
| Oxidizing (Air) | Co₃O₄ mdpi.comresearchgate.netd-nb.inforesearchgate.net |
Photochemical Reactivity and Energy Transfer
Cobalt(III) ammine complexes, including this compound, exhibit photochemical reactivity. Irradiation of an aqueous solution of [Co(NH₃)₄CO₃]NO₃ with light corresponding to the intraligand absorption bands induces a photoredox reaction. researchgate.net This reaction leads to the generation of Co²⁺ ions, a characteristic outcome of charge transfer cobalt photochemistry. researchgate.net
Furthermore, studies on related complexes show that their decomposition products can possess significant photocatalytic activity. For example, the Co₃O₄ nanoparticles produced from the thermal decomposition of a Co(NH₃)₅(H₂O)₃ precursor demonstrated good photocatalytic activity in the degradation of methylene (B1212753) blue under visible light. nih.gov Similarly, an intermediate formed during the thermal decomposition of [Co(NH₃)₄CO₃]₂SO₄ in air showed catalytic activity in the photodegradation of Congo red. d-nb.info Although direct studies on the photochemical reactivity of solid this compound are limited, the behavior of similar compounds suggests that it and its derivatives are photoactive materials.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For cobalt carbonatotetraamine nitrate (B79036), DFT calculations can elucidate its geometry, electronic properties, and spectroscopic characteristics.
The geometry of the [Co(NH3)4CO3]+ cation, the core of cobalt carbonatotetraamine nitrate, is a distorted octahedron. researchgate.netmarkedbyteachers.com In this structure, the cobalt(III) central atom is coordinated to four ammonia (B1221849) (NH3) ligands and a bidentate carbonate (CO3^2-) ligand, which occupies two coordination sites. markedbyteachers.comresearchgate.net The cobalt atom is in a +3 oxidation state, and possesses a low-spin d6 electronic configuration (t2g^6), which results in the complex being diamagnetic. mdpi.com
While specific DFT geometry optimization studies for this compound are not extensively detailed in the literature, the general approach involves using a functional, such as B3LYP, and a suitable basis set, like 6-31+G(d,p), within a computational chemistry software package like Gaussian. researchgate.net Such calculations for similar cobalt(III) complexes have been shown to accurately predict their geometric parameters. researchgate.net The optimization process systematically alters the atomic coordinates to find the lowest energy conformation of the molecule. scm.com For the [Co(NH3)4CO3]+ cation, this would confirm the distorted octahedral geometry and provide precise bond lengths and angles.
The electronic structure calculations would further confirm the low-spin t2g^6 configuration of the Co(III) ion. mdpi.com These calculations can also determine the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the complex's reactivity and electronic transitions.
DFT calculations are instrumental in predicting and interpreting the spectroscopic features of this compound.
Infrared (IR) and Raman Spectroscopy: Calculations can predict the vibrational frequencies of the [Co(NH3)4CO3]+ cation, which correspond to the peaks observed in its IR and Raman spectra. These calculations help in the assignment of specific vibrational modes, such as the stretching and bending of the Co-N, Co-O, N-H, and C-O bonds. For the analogous [Co(NH3)4CO3]I, calculated vibrational modes have been compared with experimental data, showing good agreement. mdpi.com
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for the [Co(NH3)4CO3]+ Cation
| Vibrational Mode | Experimental IR (cm⁻¹) in Iodide Salt | Experimental Raman (cm⁻¹) in Iodide Salt |
|---|---|---|
| νas(cis-CoO2) | 392 | 397 |
| νs(cis-CoO2) | 325 | 323 |
Data sourced from a study on [Co(NH3)4CO3]I mdpi.com
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the [Co(NH3)4CO3]+ cation is characterized by d-d electronic transitions. The low-spin Co(III) ion (t2g^6) has a 1A1g ground state. mdpi.com Excitation of an electron from a t2g orbital to an eg orbital results in a t2g^5eg^1 configuration, leading to 1T1g and 1T2g excited states. mdpi.com Experimental studies of the [Co(NH3)4CO3]+ cation show transitions around 524 nm and 358 nm, which are assigned to the 1A1g → 1T1g and 1A1g → 1T2g transitions, respectively. mdpi.com Computational methods can predict the energies of these transitions, aiding in the interpretation of the experimental spectrum.
Table 2: Experimental UV-Vis Absorption Maxima for the [Co(NH3)4CO3]+ Cation
| Transition | Wavelength (nm) |
|---|---|
| 1A1g → 1T1g | 524 |
| 1A1g → 1T2g | 358 |
Data sourced from a study on the [Co(NH3)4CO3]+ cation mdpi.com
DFT provides a detailed picture of the bonding within the [Co(NH3)4CO3]+ cation. The coordination bonds between the cobalt(III) ion and the nitrogen atoms of the ammonia ligands, as well as the oxygen atoms of the carbonate ligand, are primarily dative covalent bonds.
In the solid state, the [Co(NH3)4CO3]+ cations are involved in an extensive network of hydrogen bonds. The hydrogen atoms of the ammonia ligands act as hydrogen bond donors, interacting with the oxygen atoms of the carbonate ligands of neighboring complex cations and with the oxygen atoms of the nitrate counter-ions. researchgate.net These interactions play a significant role in the stability of the crystal lattice.
Analysis of the molecular orbitals reveals the nature of the bonding. The filled t2g orbitals of the Co(III) ion are largely non-bonding or slightly π-bonding with the ligands, while the empty eg orbitals are σ-antibonding in character. The electronic transitions observed in the UV-Vis spectrum involve the promotion of an electron from the t2g to the eg orbitals, and it has been noted that there is significant mixing of the t2g^5eg^1 and t2g^4eg^2 levels in carbonatotetraamminecobalt(III) complexes. mdpi.com
Molecular Dynamics Simulations (If Applicable for Solution-Phase Behavior or Crystal Dynamics)
To date, there are no specific molecular dynamics (MD) simulation studies focused on the solution-phase behavior or crystal dynamics of this compound reported in the literature. MD simulations could, in principle, provide valuable insights into the hydration of the [Co(NH3)4CO3]+ and NO3- ions in aqueous solution, including the structure of the hydration shells and the dynamics of water exchange. In the solid state, MD could be used to study the vibrational dynamics of the crystal lattice and the movements of the constituent ions.
Mechanistic Pathways from Computational Modeling
The proposed mechanism involves a rapid pre-equilibrium protonation of the coordinated carbonate ligand. This is followed by a rate-determining ring-opening step where one of the Co-O bonds of the bidentate carbonate is broken. Subsequently, the now monodentate carbonate ligand is rapidly released and decomposes to carbon dioxide. This process is initiated by the attack of an acid on the complex, leading to the formation of the corresponding aqua-ammine cobalt(III) complex. markedbyteachers.comresearchgate.net
Applications in Advanced Materials Science and Catalysis
Precursors for Metal Oxide Nanomaterials (e.g., Co₃O₄ Nanoparticles)
Coordination complexes, including carbonatotetraamminecobalt(III) nitrate (B79036), serve as valuable precursors for the synthesis of metal oxide nanomaterials, particularly cobalt(II,III) oxide (Co₃O₄). mdpi.comresearchgate.net The thermal decomposition of these complexes provides a reliable route to produce Co₃O₄ nanoparticles. oiccpress.comnih.gov The synthesis of Co₃O₄ nanoparticles from cobalt complexes is significant for applications in heterogeneous catalysis, solid-state sensors, and energy storage. oiccpress.com
A significant advantage of using coordination complexes like Co(NH₃)₆₂ as precursors is the ability to synthesize Co₃O₄ nanoparticles at remarkably low temperatures. oiccpress.com For instance, highly pure Co₃O₄ nanoparticles have been successfully prepared via a solid-state thermal decomposition of Co(NH₃)₆₂ at a temperature as low as 150°C. oiccpress.comoiccpress.com This method is advantageous as it is fast, simple, and avoids the need for expensive or toxic solvents and complex equipment. oiccpress.comoiccpress.com Similarly, the thermal decomposition of carbonatotetra(ammine)cobalt(III) nitrate complex, [Co(NH₃)₄CO₃]NO₃·H₂O, at 175°C has been shown to produce spinel-type Co₃O₄ nanoparticles. researchgate.net The use of cobalt nitrate hexahydrate in solution combustion synthesis (SCS) also represents a low-temperature approach, where an exothermic reaction leads to the rapid formation of Co₃O₄ nanoparticles. nih.gov
Low-temperature synthesis methods are crucial for obtaining nanoparticles with high surface areas and specific crystalline structures. For example, a sol-gel method combined with solvothermal processing allows for the direct crystallization of Co₃O₄-modified CeO₂ nanocomposites without requiring high-temperature annealing. nih.gov
The morphology and size of the resulting metal oxide nanomaterials can be precisely controlled by carefully selecting the synthesis conditions and the precursor complex. mdpi.com The use of different structure-directing agents or surfactants during the synthesis process from cobalt precursors can lead to distinct morphologies. For example, using tartarate as a structure-controlling agent produces Co₃O₄ nanoparticles with a block morphology, while citrate (B86180) yields spherical nanoparticles. nih.gov The coordination differences of these organic ligands are key to modulating the final nanoparticle shape. nih.gov
Varying reaction parameters such as temperature, time, and the choice of solvent also plays a critical role. In a simple solvothermal method using Co(CH₃COO)₂·4H₂O in ethanol (B145695), the reaction time can be tuned to produce either spherical (0D) or hexagonal platelet (2D) Co₃O₄ nanoparticles. acs.org Similarly, in the precipitation method, adjusting synthesis conditions can control the particle size of Co₃O₄ nanoparticles within the range of 3 to 29 nm. mdpi.com The introduction of surfactants or thermostable supports is an effective strategy to prevent the agglomeration and control the size of Co nanoparticles. mdpi.com
The table below summarizes the influence of different synthesis parameters on the morphology and size of Co₃O₄ nanoparticles derived from cobalt precursors.
| Precursor/Method | Controlling Factor | Resulting Morphology | Resulting Size | Reference |
|---|---|---|---|---|
| Cobalt complex with tartarate | Structure-directing agent | Block | 200 nm to 1 µm | nih.gov |
| Cobalt complex with citrate | Structure-directing agent | Spherical | 40–60 nm | nih.gov |
| Co(CH₃COO)₂·4H₂O (Solvothermal) | Reaction time | Spherical (0D) to Hexagonal platelets (2D) | ~30 nm (spherical) | acs.org |
| Co(NH₃)₆₂ (Thermal decomposition) | Low temperature (150°C) | Not specified | ~13 nm | oiccpress.comoiccpress.com |
| Precipitation method with NaOH | Synthesis conditions | Cubic spinel | 3–29 nm | mdpi.com |
Catalytic Applications
Cobalt complexes and the materials derived from them exhibit significant catalytic activity in a wide range of chemical transformations. mdpi.com They are particularly important in both heterogeneous and homogeneous catalysis.
Cobalt-based catalysts are highly effective for the Fischer-Tropsch (FT) synthesis, a process for producing liquid fuels and chemicals from syngas (a mixture of carbon monoxide and hydrogen). mdpi.commdpi.com Cobalt catalysts are favored for their high activity, selectivity towards long-chain paraffins, and resistance to deactivation. mdpi.comacs.org The precursors used to prepare these catalysts are crucial for their final performance.
The use of specific cobalt precursors and preparation methods can lead to highly dispersed Co₃O₄, which upon reduction forms the active cobalt metal catalyst. acs.org For instance, a gas anti-solvent precipitation method using cobalt acetate (B1210297) can produce catalysts with a desired 20 wt % cobalt content, leading to highly dispersed Co₃O₄. acs.org The porosity of the support material, such as γ-Al₂O₃, is also a key factor in controlling mass transport and selectivity in the FT synthesis. acs.orgnih.gov
| Catalyst Preparation Method | Precursor | Support | Key Finding | Reference |
| Gas Anti-solvent Precipitation | Cobalt acetate | Titania | Produces highly dispersed Co₃O₄ and results in a more active FT catalyst compared to standard wet impregnation. | acs.org |
| Impregnation | Cobalt nitrate | Activated carbon | Simple method to prepare spinel-type cobalt oxide nanoparticles. | acs.org |
| Pore Architecture Control | CoRu | γ-Al₂O₃ | The porosity of the carrier material plays a central role in mass transport and selectivity. | acs.orgnih.gov |
Cobalt-based catalysts have demonstrated significant potential in various organic transformations, including reductive amination and oxidation reactions.
Reductive Amination: The synthesis of primary amines from carbonyl compounds is a challenging but important transformation. Homogeneous cobalt catalysts, such as a combination of cobalt and linear-triphos, have been developed for the reductive amination of carbonyl compounds with ammonia (B1221849) and hydrogen, producing a variety of primary amines in good to excellent yields. nih.gov Cobalt-based nanoparticles supported on carbon have also been shown to be efficient and practical catalysts for the synthesis of primary, secondary, and tertiary amines via reductive aminations. springernature.com
Oxidation Reactions: Cobalt catalysts are effective in various oxidation reactions. Cobalt(II) ions can act as a homogeneous catalyst for the oxidation of tartrate ions by hydrogen peroxide. uwaterloo.ca In this reaction, Co(II) is oxidized to Co(III), which then oxidizes the tartrate ions before being reduced back to Co(II). uwaterloo.ca Heterogeneous cobalt catalysts, such as cobalt supported on nitrogen-doped carbon (Co@NC), can promote the selective oxidation of alcohols to aldehydes, esters, and nitriles under oxygen. thieme-connect.com Furthermore, an electrochemical approach for oxidative C–H/N–H carbonylation has been developed using a cobalt catalyst that is recycled by anodic oxidation, with hydrogen gas being generated at the cathode. acs.org
In recent years, there has been significant progress in the field of homogeneous catalysis using base-metal complexes, with cobalt pincer-type complexes showing particular promise. unl.ptexlibrisgroup.comacs.org These complexes are effective in a variety of reactions, including dehydrogenation, hydrogenation, and C-C coupling. unl.ptexlibrisgroup.com
Well-defined cobalt complexes, as well as those formed in-situ from cobalt precursors and multidentate ligands, have been successfully used in important hydrogenation processes. acs.org For instance, specific cobalt complexes have enabled the highly selective hydrogenation of N-heteroarenes under additive-free conditions. acs.org Cobalt(I) complexes, such as (PPh₃)₃CoCl, have been shown to catalyze the amination of aryl halides, proceeding through a likely Co(I)/Co(III) catalytic cycle. rsc.org
The catalytic activity is greatly influenced by the steric and electronic properties of the ligands coordinated to the cobalt center. unl.pt The tridentate coordination of pincer ligands provides exceptional stability and reactivity to the metal complexes. unl.pt
Photodegradation Catalysis
Cobalt carbonatotetraamine nitrate is primarily utilized as a precursor to synthesize cobalt oxide (Co₃O₄) nanoparticles, which have demonstrated significant potential as photocatalysts for the degradation of organic pollutants. The thermal decomposition of this compound provides a straightforward and low-temperature route to produce these catalytically active nanoparticles d-nb.info.
The Co₃O₄ nanoparticles derived from this complex have been shown to be effective in the photodegradation of various dyes, such as methylene (B1212753) blue and malachite green, under solar or UV light irradiation researchgate.netresearchgate.net. The photocatalytic activity of these nanoparticles is attributed to their ability to generate highly reactive species, like hydroxyl radicals, which can break down complex organic molecules into simpler and less harmful substances researchgate.net.
Research has focused on optimizing the photocatalytic efficiency of these Co₃O₄ nanoparticles by controlling their size, morphology, and surface properties, which are influenced by the synthesis conditions from the this compound precursor d-nb.info. For instance, the particle size of the resulting Co₃O₄ can be controlled to be within the nanometer range, which enhances their surface area and, consequently, their catalytic performance d-nb.info.
Furthermore, the photocatalytic activity of the Co₃O₄ nanoparticles can be enhanced by doping with other metals or by creating composite materials. For example, chromium-doped Co₃O₄ nanoparticles have shown increased degradation efficiency for certain dyes compared to the undoped material researchgate.net. Similarly, creating heterojunctions, such as with bismuth oxide (Bi₂O₃), can improve the separation of photogenerated electron-hole pairs, leading to enhanced photocatalytic activity researchgate.net.
Table 1: Photocatalytic Degradation Efficiency of Co₃O₄-based Nanoparticles
| Catalyst | Target Pollutant | Light Source | Degradation Efficiency (%) | Reference |
|---|---|---|---|---|
| Co₃O₄ NPs | Methylene Blue | UV | Not Specified | researchgate.net |
| Cr-Co₃O₄ NPs | Methylene Blue | Solar | 96 | researchgate.net |
| Cr-Co₃O₄ NPs | Malachite Green | Solar | 92 | researchgate.net |
| Co₃O₄-Bi₂O₃ | Rhodamine B | Visible | ~92 | researchgate.net |
| Co₃O₄/Na-Alg NC | Direct Red 31 | UV | Not Specified | gnest.org |
NPs: Nanoparticles, NC: Nanocomposite
Sensing and Analytical Reagent Applications
The direct application of this compound as a primary sensing element or analytical reagent is not well-documented in scientific literature. Its primary role in this area is, again, as a precursor for materials with sensing capabilities.
The determination of the composition of this compound itself involves various analytical techniques. For instance, the cobalt, ammonia, and carbonate content can be determined through gravimetric and titrimetric methods after the decomposition of the complex mdpi.com. Conductivity measurements are also used to characterize the ionic nature of the compound in solution researchgate.netresearchgate.net.
While the complex itself is not a prominent analytical reagent, other cobalt complexes have been investigated for such purposes. Coordination compounds, in general, are used in various analytical applications, including as precipitants, volumetric reagents, and indicators researchgate.net.
Recent research into gas sensing has explored the use of single cobalt atoms anchored on graphene, derived from cobalt-containing precursors, for the selective detection of ammonia. This advanced sensor operates on the principle of a dynamic change in the coordination structure of the cobalt atom upon interaction with ammonia molecules nih.gov. Although this does not directly involve this compound, it highlights the broader potential of cobalt-based materials in the development of sensitive and selective chemical sensors.
Table 2: Analytical Characterization Methods for this compound
| Analytical Method | Parameter Determined | Reference |
|---|---|---|
| Gravimetric Analysis | Cobalt, Ammonia, Carbonate, Iodide content | mdpi.com |
| Titrimetric Analysis | Ammonia content | mdpi.com |
| Conductivity Measurement | Number of ions in solution | researchgate.netresearchgate.net |
| UV-Vis Spectroscopy | Wavelength of maximum absorption | researchgate.net |
| Infrared Spectroscopy | Functional groups present | researchgate.net |
Environmental Chemistry and Degradation Pathways
Environmental Fate and Transport of Cobalt Ammine Complexes
The environmental distribution of cobalt ammine complexes is dictated by their stability, mobility in water and soil, and interactions with various environmental components. The [Co(NH₃)₄CO₃]⁺ complex is a kinetically inert, low-spin d⁶ cobalt(III) complex, a characteristic that significantly influences its environmental persistence. researchgate.netresearchgate.net
Aqueous Environments: Cobalt carbonatotetraamine nitrate (B79036) is moderately soluble in water, with reported solubility values of 6.7 g/100 mL for the nitrate salt. mdpi.com Once dissolved, the [Co(NH₃)₄CO₃]⁺ cation exhibits considerable stability. mdpi.com Cobalt(III) ammine complexes are known for their slow ligand exchange rates in aqueous solutions. researchgate.net For instance, some chelated cobalt(III) carbonate complexes show remarkable stability even in highly acidic solutions (e.g., 6 M HCl), which is attributed to steric hindrance around the coordinated oxygen atoms of the carbonate ligand. nih.gov While the tetraammine complex is less sterically hindered than these chelated analogues, its inherent kinetic inertness as a Co(III) complex contributes to its persistence in the aqueous phase. researchgate.netnih.gov The complex is stable in air at room temperature. mdpi.com
The nitrate anion (NO₃⁻), being negatively charged, does not readily adsorb to negatively charged soil particles and is therefore highly mobile in water, posing a risk of leaching into groundwater. researchgate.net
Soil Environments: The mobility of the cationic complex [Co(NH₃)₄CO₃]⁺ in soil is expected to be significantly lower than that of the nitrate anion. The positively charged complex can be adsorbed onto negatively charged soil components, such as clay minerals and organic matter, through cation exchange processes. researchgate.net This interaction retards its movement through the soil profile. The mobility of cobalt in general is influenced by several soil characteristics, including pH, the presence of organic matter, and the mineralogy of the soil, particularly the content of iron and manganese oxides. d-nb.inforesearchgate.net In soils with higher clay or organic matter content, the mobility of cations like the ammine complex would be reduced. researchgate.net Conversely, in sandy soils with low cation exchange capacity, greater mobility could be expected. researchgate.net
The ammonia (B1221849) (NH₃) ligands within the complex can also influence its interaction with soil. Once released, ammonia can be converted to ammonium (B1175870) (NH₄⁺), which, like the parent complex, can be adsorbed by soil colloids. researchgate.net
Table 1: Factors Influencing the Mobility of Cobalt Carbonatotetraamine Nitrate Components in the Environment
| Component | Charge | Key Influencing Factors | Expected Mobility |
| [Co(NH₃)₄CO₃]⁺ | Positive | Cation exchange capacity (clay, organic matter content), soil pH, redox potential. researchgate.netresearchgate.net | Low to Moderate |
| NO₃⁻ | Negative | Water flow, soil porosity. researchgate.net | High |
| NH₃/NH₄⁺ (from degradation) | Neutral/Positive | Cation exchange capacity, microbial activity (nitrification). researchgate.net | Low |
| Co²⁺ (from reduction) | Positive | pH, sorption to oxides and organic matter, complexation with dissolved organic carbon. d-nb.info | Variable |
The [Co(NH₃)₄CO₃]⁺ cation interacts with various solid phases in the environment. Its positive charge facilitates strong electrostatic interactions with the surfaces of clay minerals (e.g., montmorillonite, kaolinite) and humic substances, which are typically negatively charged. This adsorption can lead to the immobilization of the complex in soil and sediment. The use of alumina (B75360) (an aluminum oxide) as a support material for catalysts prepared from this complex suggests a strong interaction with mineral oxide surfaces. researchgate.net
Degradation Mechanisms in Environmental Contexts
The degradation of this compound involves the transformation of the [Co(NH₃)₄CO₃]⁺ complex ion, which can occur through both abiotic and biotic pathways. A critical step in its ultimate degradation is the reduction of the stable cobalt(III) center to the more labile cobalt(II). nih.gov
Abiotic Transformations: Abiotic degradation can proceed through several mechanisms. In acidic environments, the carbonate ligand can be protonated and subsequently lost as carbon dioxide and water, a process known as aquation. researchgate.net This would lead to the formation of an aquated cobalt ammine complex.
Photochemical reactions may also play a role. The [Co(NH₃)₄CO₃]⁺ cation absorbs light in the visible and ultraviolet regions, which can promote ligand exchange or redox reactions. mdpi.com
Thermal decomposition studies of related [Co(NH₃)₄CO₃]⁺ salts show that at elevated temperatures (e.g., ~240 °C), intramolecular redox reactions occur. d-nb.inforesearchgate.net In these processes, the cobalt(III) is reduced by the ammonia ligands, which are oxidized to nitrogen gas (N₂), ultimately forming cobalt(II) compounds, cobalt oxides (like CoO or Co₃O₄), or even metallic cobalt. mdpi.comd-nb.inforesearchgate.net While these temperatures are not typical for surface environments, they indicate the potential for redox transformations. Under environmentally relevant reducing conditions, such as those found in anoxic sediments, chemical reductants could facilitate the transformation of Co(III) to Co(II). acs.org
Biotic Transformations: Information on the direct microbial degradation of [Co(NH₃)₄CO₃]⁺ is limited. However, cobalt(III) complexes are known to have antimicrobial properties, which implies an interaction with microorganisms. nih.gov The mechanism of toxicity may involve the intracellular reduction of Co(III) to Co(II), which disrupts cellular processes. nih.gov Some microorganisms may have developed mechanisms to detoxify or transform such complexes.
Once the ammine ligands are released from the cobalt center, they can enter environmental nitrogen cycles. Ammonia can be utilized by microorganisms or oxidized to nitrate through the process of nitrification under aerobic conditions. researchgate.net
The conversion of the inert Co(III) center to the labile Co(II) state is a crucial step for the release of the cobalt ion and its subsequent bioavailability and toxicity. nih.gov Co(III) complexes can be used as "pro-drugs" in medicine, where they are reduced to release a cytotoxic agent under the hypoxic (low oxygen) conditions found in tumors. nih.gov Similar processes can occur in reducing environmental compartments, such as anoxic water columns, flooded soils, or deep sediments.
In such environments, naturally occurring reducing agents or microbial activity can reduce Co(III) to Co(II). The resulting Co(II) ion has a much faster ligand exchange rate, leading to the rapid dissociation of the ammine and carbonate ligands. The released Co²⁺ ion can then be transported in the aqueous phase, adsorb to soil particles, be taken up by organisms, or precipitate as insoluble salts (e.g., cobalt sulfide) depending on the local geochemical conditions. d-nb.info Thermal decomposition studies confirm that the reduction of Co(III) to Co(II) is a key step in the breakdown of the complex structure. d-nb.inforesearchgate.net
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
The traditional synthesis of cobalt carbonatotetraamine nitrate (B79036) often involves multi-step procedures and the use of potentially hazardous reagents. A significant future research direction lies in the development of more sustainable and environmentally friendly synthetic methodologies. This aligns with the broader principles of green chemistry, which aim to reduce waste and energy consumption in chemical processes.
Future research could focus on:
Alternative oxidizing agents: Investigating the use of greener oxidizing agents, such as hydrogen peroxide or even air, to replace harsher chemicals traditionally used in the oxidation of Co(II) to Co(III). mdpi.com
Solvent-free or aqueous-based reactions: Exploring the feasibility of conducting the synthesis in the absence of organic solvents or in aqueous media to minimize environmental impact. researchgate.net
Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate reaction times and potentially improve yields, leading to more energy-efficient processes.
Exploration of New Ligand Architectures and Their Impact on Reactivity and Electronic Structure
The tetraammine and carbonate ligands in cobalt carbonatotetraamine nitrate define its fundamental properties. A promising avenue for future research is the systematic exploration of new ligand architectures to tune the reactivity and electronic structure of the resulting cobalt(III) complexes.
Key areas of investigation include:
Varying the amine ligands: Replacing the ammine ligands with other primary, secondary, or tertiary amines to study the steric and electronic effects on the complex's stability, solubility, and reactivity. mdpi.com
Modifying the carbonate ligand: Investigating the substitution of the carbonate ligand with other bidentate oxygen-donor ligands, such as oxalate (B1200264) or acetylacetonate, to alter the electronic properties and redox potential of the cobalt center. mdpi.com
Introducing functionalized ligands: Incorporating ligands with specific functional groups to impart new properties to the complex, such as catalytic activity or the ability to act as a sensor.
Redox-active ligands: Employing ligands that can actively participate in redox processes, which can provide greater flexibility to the electronic structure of the complex and enable novel reactivity. rsc.org
The influence of ligand electronic effects on the structure and reactivity of cobalt complexes has been a subject of study, revealing correlations between ligand properties and the resulting molecular geometry and reaction kinetics. nih.govresearchgate.net
Advanced In-situ Spectroscopic Techniques for Elucidating Reaction Intermediates
A detailed understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new catalytic applications. The transient nature of reaction intermediates often makes them difficult to isolate and characterize. Future research will increasingly rely on advanced in-situ spectroscopic techniques to observe these fleeting species directly.
Techniques that hold significant promise include:
In-situ Infrared (IR) and Raman Spectroscopy: To monitor changes in vibrational modes of the ligands and the metal-ligand bonds throughout a reaction, providing insights into the formation and consumption of intermediates. researchgate.net
In-situ X-ray Absorption Spectroscopy (XAS): To probe the oxidation state and local coordination environment of the cobalt center in real-time. nih.gov
Stopped-flow and Rapid-freeze-quench Techniques: Coupled with various spectroscopic methods to trap and characterize short-lived intermediates. nih.gov
Recent studies have demonstrated the power of these techniques in identifying and characterizing intermediates in various cobalt-catalyzed reactions, such as the observation of a cobalt(III)-peroxyhemiacetal complex. nih.govacs.org
Integration with Machine Learning and Artificial Intelligence for Predictive Modeling
The vast parameter space associated with ligand design and reaction optimization presents a significant challenge for traditional experimental approaches. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and development of new cobalt complexes with desired properties.
Future applications of ML and AI in this field could include:
Predicting Physicochemical Properties: Developing models to predict properties such as stability, solubility, and redox potentials based on the ligand structure.
Accelerating Catalyst Discovery: Using ML algorithms to screen large virtual libraries of potential ligands and identify promising candidates for specific catalytic applications. nih.gov
Optimizing Reaction Conditions: Employing AI to analyze experimental data and suggest optimal reaction conditions to maximize yield and selectivity. tandfonline.com
Interpreting Spectroscopic Data: Assisting in the analysis of complex spectroscopic data to identify unknown species and elucidate reaction mechanisms. researchgate.net
Recent work has shown the potential of machine learning to accurately predict magnetic anisotropy in cobalt(II) complexes and to model the behavior of cobalt-based catalysts. nih.gov
Expanding Applications in Green Chemistry and Sustainable Technologies
While this compound itself has established applications, future research will likely focus on leveraging its properties and those of related complexes in emerging areas of green chemistry and sustainable technologies.
Potential areas for exploration include:
Catalysis for Green Synthesis: Developing catalysts based on modified this compound for environmentally benign organic transformations, such as selective oxidations or C-H functionalization.
Carbon Capture and Utilization: Investigating the potential of related cobalt complexes to capture carbon dioxide and catalytically convert it into valuable chemicals.
Renewable Energy: Exploring the use of these complexes as precursors for the synthesis of cobalt-based materials for applications in water splitting or as electrocatalysts in fuel cells. nih.gov
Biomedical Applications: Investigating the potential of biogenically derived cobalt oxide nanoparticles, for which cobalt complexes can be precursors, in various biomedical applications. nih.govrsc.org
The principles of green chemistry are increasingly being applied to the synthesis of cobalt-based nanomaterials for a range of sustainable technological applications. researchgate.netexlibrisgroup.comresearchgate.net
Deeper Understanding of Solid-State Reactivity and Phase Transitions
The solid-state properties of this compound, including its thermal decomposition and potential phase transitions, are not fully understood. A more profound knowledge of its behavior in the solid state could lead to new applications and improved handling and storage procedures.
Future research in this area could involve:
Detailed Thermal Analysis: Conducting comprehensive studies using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to map out the decomposition pathways and identify any solid-state phase transitions.
In-situ X-ray Diffraction (XRD): Using temperature-dependent XRD to monitor changes in the crystal structure upon heating and identify any new crystalline phases that may form. researchgate.net
Solid-State NMR Spectroscopy: Employing solid-state NMR to probe the local environment of the cobalt and other nuclei within the crystal lattice and how it changes during thermal processes.
Computational Modeling: Using computational methods to predict and understand the energetics and mechanisms of solid-state transformations.
A deeper understanding of these solid-state processes is essential for applications where the material may be subjected to varying temperatures and for ensuring its long-term stability.
Q & A
Q. What are the optimal synthetic conditions for preparing cobalt carbonatotetraamine nitrate, and how do reaction parameters influence yield?
- Methodological Answer : this compound is synthesized via ligand substitution using cobalt(II) nitrate hexahydrate, ammonium carbonate, and ammonia under controlled pH (9–10) and temperature (50–60°C). The reaction requires slow addition of ammonium carbonate to a cobalt nitrate solution, followed by ammonia to stabilize the Co(III) oxidation state. Yield optimization involves monitoring pH with a calibrated meter and maintaining stoichiometric ratios (e.g., 1:3 Co:NH₃). Post-synthesis, cooling to 4°C promotes crystallization. Characterization via IR spectroscopy (e.g., carbonate C-O stretching at ~1,450 cm⁻¹) and elemental analysis (C, H, N) validates purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identify carbonate ligands via asymmetric stretching (~1,450–1,550 cm⁻¹) and NH₃ ligands via N-H bending (~1,600 cm⁻¹).
- UV-Vis Spectroscopy : Detect d-d transitions (e.g., λmax ~500 nm for octahedral Co(III) complexes).
- X-ray Diffraction (XRD) : Confirm crystal structure (e.g., lattice parameters matching [Co(NH₃)₄CO₃]⁺).
Cross-reference data with literature (e.g., Siebert’s IR studies on Co(III)-ammine complexes ).
Q. How does solubility vary across solvents, and what factors influence dissolution kinetics?
- Methodological Answer : The compound is highly soluble in polar solvents (water, methanol) but insoluble in non-polar solvents (hexane). Solubility in water increases with temperature (e.g., ~84 g/100 mL at 0°C to ~335 g/100 mL at 90°C for anhydrous Co(NO₃)₂). Dissolution kinetics depend on particle size (grind to <100 µm) and agitation rate. Use gravimetric analysis post-evaporation to quantify solubility limits .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal decomposition data for this compound?
- Methodological Answer : Discrepancies arise from hydrate variability (e.g., hexahydrate vs. anhydrous forms) and decomposition conditions (heating rate, atmosphere). Standardize protocols using thermogravimetric analysis (TGA) under inert N₂ at 5°C/min. Compare mass loss profiles to theoretical values (e.g., hexahydrate dehydration at 55°C; carbonate decomposition ~200°C). Document hydrate form and atmospheric controls to ensure reproducibility .
Q. What mechanisms govern ligand substitution in this compound, and how can kinetic parameters be quantified?
- Methodological Answer : Ligand exchange (e.g., carbonate → chloride) follows an associative mechanism. Use stopped-flow spectrophotometry to monitor reaction rates under pseudo-first-order conditions. For example, track absorbance changes at 500 nm during Cl⁻ substitution. Calculate rate constants (k) via linear regression of ln(A∞−Aₜ) vs. time. Compare activation energies (Eₐ) across pH levels to probe transition states .
Q. What role does this compound play in heterogeneous catalysis, and how can its activity be enhanced?
- Methodological Answer : The compound serves as a precursor for Co-based catalysts in Fischer-Tropsch synthesis. Enhance activity by supporting it on high-surface-area substrates (e.g., γ-Al₂O₃) via incipient wetness impregnation. Characterize catalytic performance using fixed-bed reactors under syngas (H₂:CO = 2:1) at 220°C. Analyze product distribution via GC-MS and correlate with Co nanoparticle size (TEM imaging) .
Q. How can computational modeling predict the electronic structure and reactivity of this compound?
- Methodological Answer : Apply density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate molecular orbitals, charge distribution, and ligand field splitting. Validate models against experimental UV-Vis and XRD data. Simulate ligand substitution pathways (e.g., CO₃²⁻ → NO₃⁻) using transition-state search algorithms (NEB method). Compare theoretical vs. experimental activation energies .
Data Reporting Guidelines
- Experimental Reproducibility : Adhere to Beilstein Journal standards by detailing synthesis protocols in supplementary materials (e.g., exact molar ratios, purification steps) .
- Thermal Data : Report TGA conditions (heating rate, atmosphere) and hydrate form to avoid ambiguity .
- Spectroscopic Validation : Include raw IR/UV-Vis spectra with peak assignments in supporting information .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
